2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
Overview
Description
2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine is a heterocyclic compound featuring an isoindoline core substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves the cyclization of N-(4-chlorophenyl)phthalimide. One common method includes the reduction of N-(4-chlorophenyl)phthalimide using sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation of N-(4-chlorophenyl)phthalimide using palladium on carbon as a catalyst. This method is preferred for its efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
2-Phenyl-2,3-dihydro-1H-isoindol-1-imine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(4-Methylphenyl)-2,3-dihydro-1H-isoindol-1-imine: Contains a methyl group instead of chlorine, potentially altering its chemical properties and applications.
Uniqueness: The presence of the 4-chlorophenyl group in 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with specific desired properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3H-isoindol-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKIUOZRZMHOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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